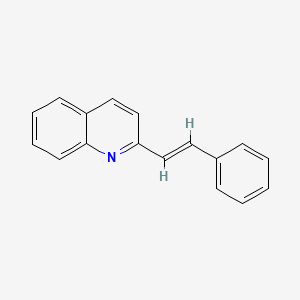

2-Styrylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKSXCGHMXELQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318989 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38101-69-8, 4945-26-0 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC252077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Styrylquinoline and Its Derivatives

Classical and Established Synthetic Protocols

Classical synthetic routes to 2-styrylquinolines often rely on condensation reactions, leveraging the reactivity of methyl groups on the quinoline (B57606) ring or building the quinoline scaffold through cyclization reactions.

The fundamental approach to constructing the 2-styrylquinoline (B1231325) framework involves forming the carbon-carbon double bond of the styryl moiety. This is typically achieved through condensation reactions between a quinoline precursor bearing an activated methyl group at the 2-position and an appropriate aromatic aldehyde. These methods, while often requiring specific conditions, have been foundational in the synthesis of this compound class.

A cornerstone in the synthesis of 2-styrylquinolines is the condensation reaction between 2-methylquinolines (quinaldines) and aromatic aldehydes. This reaction, often a variation of the Knoevenagel or Perkin condensation, facilitates the formation of the styryl double bond. These transformations are typically catalyzed by acids, bases, or Lewis acids, and can be enhanced by modern techniques like microwave irradiation or the use of greener reaction media.

Perkin Condensation: A traditional method involves the reaction of 2-methylquinolines with aromatic aldehydes in the presence of acetic anhydride (B1165640), usually under reflux conditions at elevated temperatures (e.g., 140 °C) for extended reaction times rsc.orgmdpi.com.

Knoevenagel Condensation: This versatile reaction can be catalyzed by various agents. For instance, indium(III) triflate (In(OTf)₃) has proven effective in promoting a one-pot tandem Friedländer annulation and Knoevenagel condensation, yielding substituted 2-styrylquinolines researchgate.netnih.govresearchgate.net. The use of deep eutectic solvents (DES), such as 1,3-dimethylurea (B165225)/L-tartaric acid (DMU/LTA), offers an eco-friendly alternative, enabling catalyst-free synthesis under mild conditions rsc.orgrsc.orgsioc-journal.cn. Microwave irradiation in conjunction with zinc chloride (ZnCl₂) significantly reduces reaction times, offering a rapid route with simplified workup procedures rsc.orgresearchgate.netresearchgate.net. Other catalysts like trifluoroacetic acid (TFA) researchgate.netresearchgate.net and organocatalysts such as L-proline grafiati.com have also been successfully employed.

Data Table 1: Knoevenagel-type Condensation for this compound Synthesis

| Starting Materials (2-methylquinoline derivative + Aldehyde) | Catalyst/Medium | Conditions | Yield | Reference(s) |

| 2-methylquinoline (B7769805) + Benzaldehyde | Acetic Anhydride, Reflux (140 °C) | ~16 h | Varies | rsc.orgmdpi.com |

| 2-aminobenzophenone + Ethyl acetoacetate (B1235776) + Benzaldehyde | In(OTf)₃, Solvent-free | One-pot tandem Friedländer-Knoevenagel | 80-82% | researchgate.netresearchgate.net |

| Diethyl 2-methylquinoline-3,4-dicarboxylate + Aromatic Aldehyde | DMU/LTA (DES) | Catalyst-free, Moderate heating | 61-86% | rsc.orgrsc.org |

| 2-methylquinoline + Aromatic Aldehyde | ZnCl₂, Microwave Irradiation | 5-10 min | Varies | rsc.orgresearchgate.net |

| 2-methylquinoline + Aromatic Aldehyde | TFA | Reflux in Ethanol | Varies | researchgate.netresearchgate.net |

| 2-methylquinoline + Aromatic Aldehyde | L-proline | Conventional or Microwave | Varies | grafiati.com |

| 2-methyl-4-styrylquinoline + Aromatic Aldehyde | Indium trichloride (B1173362) (InCl₃) | Knoevenagel-type condensation | 71-93% | iucr.orgiucr.org |

Note: Yields are representative and can vary based on specific substituents and reaction optimizations.

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids from isatins and α-methylene carbonyl compounds under basic conditions, serves as an indirect route to styrylquinoline precursors researchgate.netmdpi.comthesciencein.orgresearchgate.net. This reaction allows for the construction of the quinoline core with a carboxylic acid group at the 4-position, which can be subsequently modified. For example, the Pfitzinger reaction has been utilized to prepare substituted quinoline-4-carboxylic acids that are then elaborated into styrylquinoline derivatives tandfonline.com.

Data Table 2: Pfitzinger Reaction for Quinoline Precursor Synthesis

| Isatin Derivative | α-Methylene Carbonyl Compound | Base/Conditions | Product (Quinoline-4-carboxylic acid derivative) | Yield | Reference(s) |

| Isatin | Acetone | Alkaline | 2-Methylquinoline-4-carboxylic acid | Varies | researchgate.netresearchgate.net |

| 5-substituted Isatins | 4-(4-(dimethylamino)phenyl)but-3-en-2-one | Aqueous/alcoholic KOH | 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids | Varies | tandfonline.com |

| Isatin | Ethyl acetoacetate | TMSCl-mediated | Diethyl 2-methylquinoline-3,4-dicarboxylate | Varies | rsc.org |

Note: The Pfitzinger reaction primarily yields quinoline-4-carboxylic acids or related structures, which serve as intermediates for further styrylquinoline synthesis.

Modern Catalytic and Eco-Friendly Synthetic Strategies

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and environmental sustainability. Metal-catalyzed cross-coupling reactions and organocatalysis represent key advancements in this area for accessing 2-styrylquinolines.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex this compound derivatives with high functional group tolerance and selectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to attach aryl or vinyl groups to halogenated quinoline substrates. It facilitates the synthesis of polysubstituted quinolines by coupling halogenoquinolines with appropriate boronic acids or vinylboronic acid derivatives nih.gov. This method is also integrated into one-pot strategies for constructing intricate styrylquinoline frameworks researchgate.net.

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes, making it highly effective for creating the styryl double bond. It can be employed to link halogenated quinolines with styrenes or to introduce styryl moieties onto quinoline precursors researchgate.netmdpi.combeilstein-journals.orgconicet.gov.ar. For instance, the Heck reaction of bromoquinaldine with methyl acrylate (B77674) has been used in multi-step syntheses of styrylquinoline derivatives mdpi.com.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides and can be used to synthesize precursors for styrylquinolines or directly in certain pathways. The use of heterogeneous nano-Pd/Cu catalyst systems has enabled efficient Sonogashira coupling for the synthesis of styrylquinoline derivatives researchgate.netresearchgate.net. This methodology has also been explored in deep eutectic solvents (DES) mdpi.comnih.gov.

Direct Alkylation: The direct alkylation of 2-bromoquinoline (B184079) has also been reported as a method to generate styrylquinoline analogs researchgate.net.

Data Table 3: Metal-Catalyzed Cross-Coupling Reactions for this compound Synthesis

| Reaction Type | Starting Materials (Example) | Catalyst/Conditions | Yield | Reference(s) |

| Suzuki-Miyaura | 6,8-dibromo-4-chloroquinoline-3-carbaldehyde + Arylboronic acids | Pd-catalyzed, K₂CO₃, Aqueous dioxane | Varies | nih.gov |

| Suzuki-Miyaura | Halogenoquinolines + Styrylboronic acids | Pd-catalyzed | Varies | nih.gov |

| Suzuki-Miyaura | 2-amino-5-chloro benzhydrol + Phenylboronic acid | Pd-catalyzed, K₂CO₃/Ethylene (B1197577) glycol (DES) | Varies | researchgate.net |

| Heck | Bromoquinaldine + Methyl acrylate | Pd-catalyzed | Varies | mdpi.com |

| Heck | Aryl bromides + Alkenes | Pd-catalyzed (e.g., PVP-Pd NPs, microwave irradiation) | Good to excellent | researchgate.netbeilstein-journals.org |

| Sonogashira | 2-iodoanilines + Styryl propargyl alcohol | Microwave-assisted | Varies | rsc.org |

| Sonogashira | 2-bromoquinoline + Alkyne | Heterogeneous nano-Pd/Cu catalyst | High purity | researchgate.netresearchgate.net |

| Direct Alkylation | 2-bromoquinoline | Not specified, produces analogs | Varies | researchgate.net |

Organocatalysis offers an attractive alternative to metal catalysis, utilizing small organic molecules to mediate reactions, often under milder and more environmentally benign conditions.

Organocatalysis: The direct alkenylation of 2-methylquinolines with aldehydes has been achieved through synergistic organocatalysis, employing acetic acid (HOAc) for activating the methylquinoline and 1,3-dimethylbarbituric acid for activating the aldehyde researchgate.net. L-proline has also demonstrated efficacy as an organocatalyst in Knoevenagel condensation reactions, facilitating the synthesis of quinolone derivatives from 2-aminoaryl ketones and active methylene (B1212753) compounds, which can serve as precursors to styrylquinolines grafiati.com. Furthermore, ruthenium pincer complexes have been employed in metal-free acceptorless dehydrogenative coupling reactions for the synthesis of 2-styrylquinolines and related heterocycles dntb.gov.uaacs.orgacs.org.

Biocatalysis: Specific biocatalytic methods for the synthesis of 2-styrylquinolines have not been extensively documented in the reviewed literature.

Photoredox Catalysis in Styrylquinoline Formation

While photoredox catalysis has emerged as a powerful tool for various organic transformations, including the synthesis of quinoline derivatives through methods like the Povarov reaction researchgate.netdntb.gov.ua or the synthesis of 2-alkylquinolines rsc.orgacs.org, specific and extensively documented photoredox catalytic routes for the direct synthesis of 2-styrylquinolines are less prevalent in the examined literature. Research has explored photochemical reactions of styrylquinolines, such as regioselective C-N photocyclization rsc.orgx-mol.net or [2 + 2]-photocycloaddition reactions nih.gov, which modify the existing styrylquinoline structure rather than forming it. Some studies mention photocatalytic synthesis of related quinoline systems researchgate.netdntb.gov.ua, but direct application to the styrylquinoline framework via photoredox catalysis requires further investigation and specific methodologies.

Microwave-Assisted and Solvent-Free Synthesis

Microwave (MW) irradiation has proven to be a highly effective technique for accelerating the synthesis of 2-styrylquinolines, often in conjunction with solvent-free conditions. These methods offer significant advantages, including drastically reduced reaction times, improved yields, and simplified work-up procedures researchgate.netrsc.orgnih.govresearchgate.netnih.gov.

A common approach involves the condensation of 2-methylquinolines with aromatic aldehydes under microwave irradiation, frequently employing acetic anhydride as both a reagent and a reaction medium nih.gov. For instance, the reaction of quinaldine (B1664567) derivatives with aromatic aldehydes in the presence of acetic anhydride under microwave irradiation for approximately 1 hour at temperatures between 130-180 °C has yielded various 2-styrylquinolines in excellent yields. Similarly, solvent-free microwave-assisted synthesis using zinc chloride as a catalyst has also been reported to efficiently produce (E)-2-styrylquinoline derivatives rsc.org.

Another notable microwave-assisted method utilizes trifluoroacetic acid (TFA) as a catalyst for the Knoevenagel reaction between quinaldic acid and arylbenzaldehydes, achieving good yields in short reaction times researchgate.netresearchgate.net. These reactions can also be performed under conventional heating, but microwave irradiation significantly enhances the efficiency researchgate.net.

Table 1: Microwave-Assisted and Solvent-Free Synthesis of 2-Styrylquinolines

| Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Ref. |

| 2-methylquinoline, Aromatic aldehyde | Acetic Anhydride | Microwave irradiation, solvent-free, 130-180 °C, 1 h | Excellent | |

| 2-methylquinoline, Aromatic aldehyde | ZnCl₂ | Microwave irradiation, solvent-free | Good | rsc.org |

| Quinaldic acid, Arylbenzaldehyde | TFA | Microwave irradiation (300 W, 250 °C) or conventional heating, neat | Good | researchgate.net |

| 2-methylquinolines, Benzaldehydes | Acetic Anhydride | Focused microwave irradiation, solvent-free | Excellent | nih.gov |

| 2-methylquinoline, Aromatic aldehydes | Acetic Anhydride | Solvent-free microwave irradiation | High | nih.gov |

Green Chemistry Approaches using Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) have emerged as highly promising green reaction media due to their negligible vapor pressure, low toxicity, non-flammability, recyclability, and ease of preparation from renewable sources rsc.org. Several studies have successfully employed DESs for the synthesis of 2-styrylquinolines and related compounds.

A notable example is the use of a DES composed of 1,3-dimethylurea (DMU) and L-(+)-tartaric acid (LTA) in a 7:3 ratio as a dual catalyst and reaction medium for the green, efficient, and catalyst-free synthesis of (E)-2-styrylquinoline-3-carboxylic acid derivatives via direct olefination of 2-methylquinoline-3-carboxylic acid with aromatic aldehydes. This method offers mild conditions, experimental simplicity, and good yields. Similarly, a DMU/LTA mixture (3:1 ratio) has been used as a deep eutectic solvent for the metal-free, one-pot synthesis of 2-styrylquinolines via Friedländer annulation followed by Knoevenagel condensation, yielding functionalized derivatives in good to excellent yields.

Another approach utilizes choline (B1196258) chloride/tin(II) chloride (ChCl·2SnCl₂) DES as a green catalyst and solvent for the one-pot synthesis of quinoline derivatives, which can include styrylquinoline precursors rsc.org. This method operates at mild temperatures (60 °C) with short reaction times (2-3 h) and provides high yields, with the DES being recyclable rsc.org.

Table 2: Green Synthesis of 2-Styrylquinolines using Deep Eutectic Solvents (DESs)

| DES Composition | Reaction Type | Conditions | Yield (%) | Ref. |

| DMU/LTA (7:3) | Direct olefination of 2-methylquinoline-3-carboxylic acid with aldehydes (catalyst-free) | Mild, environmentally benign conditions | Good | |

| DMU/LTA (3:1) | Friedländer annulation & Knoevenagel condensation (metal-free, one-pot) | 80 °C | Good-Exc. | |

| DMU/LTA (3:1) | Direct olefination of 2-methylquinoline-3-carboxylic acid with aldehydes (catalyst-free) | Mild, environmentally benign conditions | Good | |

| ChCl/SnCl₂ | One-pot synthesis of quinoline derivatives | 60 °C, 2–3 h | 54–97% | rsc.org |

| Choline chloride/zinc chloride | Cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkyne | 80 °C, 3 h (molar ratio 1:2) | Up to 98% |

Regioselectivity and Stereoselectivity Control in Synthetic Routes

Achieving control over regioselectivity and stereoselectivity is crucial for synthesizing specific this compound isomers with desired properties. Many synthetic routes inherently favor the formation of the thermodynamically more stable (E)-isomer of the styryl moiety due to the nature of the condensation reactions.

One study reports the regioselective synthesis of 2-styrylquinolines from 2-methylquinoline using sodium acetate (B1210297) in water-acetic acid binary solvents. This method demonstrated good antibacterial activity for several synthesized compounds, with specific derivatives showing potency comparable to standard drugs.

Photochemical reactions, such as the [2 + 2]-photocycloaddition of 4-styrylquinolines, can also exhibit regioselectivity and stereoselectivity depending on the crystal packing and substituents, leading to specific cyclobutane (B1203170) isomers nih.gov. Similarly, the photocyclization of 2-styrylquinolines can be regioselective, yielding quino[1,2-a]quinolizinium derivatives, with electron-donating groups on the phenyl ring playing a crucial role in controlling the reaction effectiveness rsc.orgx-mol.net.

Synthesis of Polymeric Systems Containing this compound Moieties

The incorporation of the styrylquinoline moiety into polymer chains allows for the development of advanced functional materials with tailored photophysical and photochemical properties. The synthesis typically involves a multi-step approach: first, the preparation of styrylquinoline derivatives, followed by their conversion into polymerizable monomers, and finally, their polymerization.

Methacrylic monomers containing the styrylquinoline moiety have been synthesized by reacting suitable styrylquinoline alcohols with methacryloyl chloride. These monomers can then undergo free radical polymerization, often initiated by agents like 2,2′-azobisisobutyronitrile (AIBN), in solvents such as dimethylformamide (DMF). The resulting polymers are generally soluble in common organic solvents and can be characterized by techniques like ¹H NMR spectroscopy and DSC. These polymers have shown potential for applications requiring photosensitivity.

Functionalization and Diversification Strategies for Advanced this compound Scaffolds

The this compound scaffold serves as a versatile platform for further functionalization, enabling the creation of advanced molecular architectures with diverse properties. Strategies for diversification often involve modifying substituents on either the quinoline ring or the styryl phenyl ring, or introducing additional functional groups.

For instance, studies have focused on synthesizing this compound derivatives with specific substituents to explore structure-activity relationships, particularly for anticancer and antiviral applications nih.gov. Methods like the condensation of quinaldines with substituted aldehydes, or modifications of existing quinoline carboxylates, allow for the introduction of various functional groups, leading to compounds with enhanced biological activities nih.gov.

One approach involves the functionalization of 4-hydroxyquinoline (B1666331) substrates through an eco-friendly, solvent-free, metal-free, base-free, and acid-free C(sp³)-H activation strategy, yielding substituted 4-hydroxy-2-styrylquinoline derivatives. This highlights the potential for developing highly efficient and green methods for diversifying the this compound scaffold.

Compound List

this compound

this compound-4-carboxylic Acids

(E)-2-Styrylquinoline-3-carboxylic Acid Derivatives

(E)-2-Styrylquinoline-3,4-dicarboxylates

this compound Derivatives

2-Arylquinolines

2-Alkylquinolines

4-Styrylquinolines

Quinolines

Quinaldic Acid

Arylbenzaldehydes

2-Methylquinolines (Quinaldines)

Aromatic Aldehydes

Cinnamaldehydes

Polymers with styrylquinoline moiety

Methacrylic monomers with styrylquinoline moiety

2-(4-methacryloxystyryl)quinolone

2-(4-methacryloxystyryl)-6-methoxyquinoline

2-phenylvinylquinoline

2-furanylvinylquinoline

(E)-2-Styrylquinolin-8-ol

(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline

(E)-2-(4-methoxyphenyl)ethenyl]quinolin-8-yl 2-methylpropyl-2-enoate

2-(2-phenylethenyl)quinolin-8-yl 2-methylpropyl-2-enoate

2-[2-(4-nitrophenyl)ethenyl]quinolin-8-yl 2-methylpropyl-2-enoate

2-Styryl-8-nitro Quinolines

2-Styryl-8-hydroxy Quinolines

Quino[1,2-a]quinolizinium derivatives

2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives

4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline

2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids

4-hydroxy-2-styrylquinoline derivatives

Chemical Reactivity and Derivatization of 2 Styrylquinoline

Annulation and Heterocyclic Ring Transformations

The inherent reactivity of the styryl moiety and the quinoline (B57606) nucleus in 2-styrylquinoline (B1231325) derivatives allows for various annulation and heterocyclic ring transformation reactions, leading to novel fused or hybrid ring systems.

One significant transformation involves intramolecular C–N photocyclization . Upon irradiation with UV light, 2-styrylquinolines, particularly those bearing electron-donating groups on the phenyl ring of the styryl substituent, can undergo a regiospecific cyclization. This process results in the formation of quino[1,2-a]quinolizinium derivatives acs.orgresearchgate.net. This transformation involves the formation of a new C–N bond between the styryl phenyl ring and the quinoline nitrogen atom, effectively closing a new ring and expanding the conjugated system. The efficiency of this photoreaction can be influenced by the electronic nature of substituents on the styryl group, and even modulated by complexation with metal ions or crown ethers acs.orgresearchgate.net.

Furthermore, derivatives of this compound can serve as precursors for more complex heterocyclic systems. For instance, 2-methyl-4-styrylquinolines can be transformed into chromone-quinoline hybrids abq.org.br. This process typically involves a two-step sequence: first, the selective oxidation of the methyl group at the 2-position to a formyl group using reagents like selenium dioxide. Subsequently, the resulting 2-formyl-4-styrylquinoline undergoes a crossed aldol (B89426) condensation with a 2'-hydroxyacetophenone, followed by dehydration and oxidative cyclization of the intermediate. This cascade reaction yields novel molecular hybrids where a chromone (B188151) nucleus is covalently linked to the styrylquinoline scaffold, creating a new, complex heterocyclic architecture abq.org.br.

Table 1: Annulation and Heterocyclic Ring Transformations of this compound Derivatives

| Reaction Type | Starting Material Example | Reagents/Conditions | Product Type Example | Key Transformation | Citation |

| C–N Photocyclization | This compound (substituted) | UV irradiation, specific solvents, presence of electron-donating groups on phenyl ring | Quino[1,2-a]quinolizinium derivatives | Intramolecular C–N bond formation, ring closure, formation of a new fused ring system | acs.orgresearchgate.net |

| Oxidative Cyclization | 2-Methyl-4-styrylquinoline derivative | 1. SeO₂ (oxidation); 2. 2'-hydroxyacetophenone, KOH, then acetic acid (condensation/cyclization) | Chromone-quinoline hybrids | Transformation of a methyl group to a formyl group, followed by annulation to form a chromone ring | abq.org.br |

Formation of Supramolecular Assemblies and Hybrid Structures

The structural features of this compound derivatives, including their extended π-systems and potential for hydrogen bonding, facilitate their self-assembly into ordered supramolecular structures and their incorporation into hybrid molecular systems.

Supramolecular Assemblies: Substituted 2-styrylquinolines, particularly those with hydroxyl or nitro groups, have been shown to form a variety of supramolecular architectures in the solid state. These assemblies arise from a combination of non-covalent interactions, including π–π stacking between aromatic rings, hydrogen bonding (such as O–H···O, C–H···O, and O–H···N), and C–H···π interactions nih.govacs.orgiucr.orgiucr.orgmdpi.com. For example, 2-styryl-8-hydroxyquinolines can arrange into one-dimensional (1D) chains, helical structures, and π-stacked dimers or infinite chains nih.govacs.org. The specific arrangement is highly dependent on the nature and position of substituents on both the quinoline and styryl moieties acs.org. In other instances, these molecules can form three-dimensional (3D) frameworks or two-dimensional (2D) layers through a network of hydrogen bonds and π–π stacking interactions iucr.orgiucr.org. These ordered arrangements are crucial for understanding the solid-state properties and potential applications of these compounds acs.orgiucr.org.

Hybrid Structures: Beyond self-assembly, this compound units can be covalently integrated into larger molecular frameworks, creating hybrid structures with combined functionalities. A notable example is the synthesis of chromone-quinoline hybrids , as described in Section 3.4, where the styrylquinoline moiety is linked to a chromone system abq.org.br. Another class of molecular hybrids includes styrylquinoline-chalcone hybrids , synthesized through multi-step pathways that combine these two pharmacologically relevant scaffolds iucr.orgiucr.org. These hybrid molecules leverage the distinct properties of each component, offering new avenues for drug discovery and materials science.

Table 2: Supramolecular Assemblies and Hybrid Structures of this compound Derivatives

| Structure Type | This compound Derivative Example | Key Intermolecular Interactions | Resulting Architecture/Assembly | Citation |

| Supramolecular Assembly | 2-Styryl-8-hydroxyquinoline | π–π stacking, O–H···O, C–H···O, O–H···N | 1D chains, helices, π-stacked dimers/chains, 3D frameworks | nih.govacs.org |

| Supramolecular Assembly | Various this compound derivatives | C–H···O, C–H···N, C–H···π, π–π stacking | 3D frameworks, sheets, cyclic dimers | iucr.orgiucr.org |

| Molecular Hybrid | 2-Methyl-4-styrylquinoline derivative | Covalent linkage to chromone moiety | Chromone-quinoline hybrids | abq.org.br |

| Molecular Hybrid | This compound derivatives | Covalent linkage to chalcone (B49325) moiety | Styrylquinoline-chalcone hybrids | iucr.orgiucr.org |

Compound List:

this compound (2-SQ)

Quino[1,2-a]quinolizinium derivatives

2-Methyl-4-styrylquinolines

2-Formyl-4-styrylquinolines

Chromone-quinoline hybrids

Styrylquinoline-chalcone hybrids

2-Styryl-8-nitroquinolines

2-Styryl-8-hydroxyquinolines

this compound-4-carboxamides

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Styrylquinoline Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous structure determination of 2-styrylquinoline (B1231325) derivatives. nih.goviucr.orgresearchgate.net Detailed analysis of chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra allows for the precise assignment of protons within the quinoline (B57606) and styryl moieties. For instance, the vinylic protons of the styryl group typically appear as two doublets in the ¹H NMR spectrum, confirming a trans configuration. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The formation of the 4-styrylquinoline scaffold from precursor chalcones, for example, can be confirmed by the appearance of signals for a new Caryl—H unit (C-3) and two new quaternary aromatic carbon atoms (C-2 and C-4). nih.goviucr.org

Beyond primary structure elucidation, NMR is a powerful tool for conformational analysis in solution. The observed chemical shifts can be influenced by intermolecular interactions, such as π-π stacking between quinoline rings, which is often concentration-dependent. uncw.edu These interactions can cause unusual changes in chemical shifts, providing insight into the aggregation behavior of these molecules in solution. uncw.edu The relative orientation of the styryl and quinoline rings, which can be influenced by steric and electronic factors of substituents, can also be inferred from detailed NMR studies. iucr.orgnih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (E)-4-(4-fluorostyryl)-2-methylquinoline | 8.12 (d, 1H, H5), 8.05 (d, 1H, H8), 7.71 (ddd, 1H, H7), 7.56–7.61 (m, 2H, H2',H6'), 7.52 (ddd, 1H, H6), 7.47 (s, 1H, H3), 7.27 (d, 1H, CHB), 7.09–7.14 (m, 2H, H3',H5'), 2.77 (s, 3H, 2-CH₃) | 163.0 (d, C4'), 158.7 (C2), 148.4 (C8a), 142.8 (C4), 133.6 (CHB), 132.9 (d, C1'), 129.4 (C8), 129.3 (C7), 128.7 (d, C2',C6'), 125.7 (C6), 124.7 (C4a), 123.2 (C5), 122.9 (d, CHA), 117.9 (C3), 115.9 (d, C3',C5'), 25.4 (2-CH₃) |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | 8.13 (dd, 1H, H5), 8.08 (dd, 1H, H8), 7.82 (d, 1H, HA), 7.72 (ddd, 1H, H7), 7.72 (d, 2H, H2',H6'), 7.68 (d, 2H, H3',H5'), 7.54 (ddd, 1H, H6), 7.50 (d, 1H, H3), 7.32 (d, 1H, CHB), 2.79 (s, 3H, 2-CH₃) | 158.8 (C2), 148.5 (C8a), 142.3 (C4), 140.0 (C1'), 133.2 (CHB), 130.3 (d, C4'), 129.5 (C7), 129.4 (C8), 127.2 (C2',C6'), 125.9 (q, 4-CF₃), 125.4 (C6), 124.7 (C4a), 123.1 (C5), 122.7 (CHA), 118.2 (C3), 25.4 (2-CH₃) |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | 8.10 (dd, 1H, H5), 8.06 (dd, 1H, H8), 7.85 (dd, 1H, HA), 7.70 (ddd, 1H, H7), 7.53 (ddd, 1H, H6), 7.53 (s, 1H, H3), 7.41 (d, 2H, H3', H5'), 7.18 (dd, 1H, H4'), 7.28 (d, 1H, CHB), 2.80 (s, 3H, 2-CH₃) | 158.8 (C2), 148.4 (C8a), 142.2 (C4), 137.2 (C1'), 134.7 (C2', C6'), 133.8 (C3'), 132.4 (CHA), 130.9 (CHB), 130.1 (C4'), 129.3 (C7), 129.4 (C8), 127.4 (C5'), 125.9 (C6), 124.8 (C4a), 123.6 (C5), 118.5 (C3), 25.5 (2-CH₃) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of this compound molecules in the solid state. iucr.orgresearchgate.net This technique is crucial for determining precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Studies have revealed that the planarity of the this compound system can be significantly influenced by substituents. For example, 8-nitro substituted derivatives tend to exhibit a more planar molecular geometry compared to their 8-hydroxy counterparts, as indicated by smaller dihedral angles between the aromatic rings. acs.org

Furthermore, X-ray crystallography is unparalleled in its ability to map the intricate network of intermolecular interactions that govern the crystal packing. mdpi.comdntb.gov.ua In various this compound derivatives, a range of non-covalent interactions have been identified, including:

C–H⋯N and C–H⋯O hydrogen bonds: These interactions can link molecules into well-defined supramolecular structures such as cyclic centrosymmetric dimers. nih.goviucr.org

π–π stacking interactions: The planar aromatic rings of the quinoline and styryl moieties facilitate stacking, often leading to the formation of one-dimensional chains or two-dimensional sheets. nih.govacs.orgiucr.org

The nature and arrangement of these intermolecular forces are critical as they can influence the material's bulk properties and its potential for applications such as solid-state photoreactions. researchgate.net

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Motif |

|---|---|---|---|---|

| (E)-4-(4-fluorostyryl)-2-methylquinoline | Monoclinic | P2₁/c | C—H⋯N hydrogen bonds, π–π stacking | Cyclic centrosymmetric dimers linked into sheets |

| (E)-2-methyl-4-[4-(trifluoromethyl)styryl]quinoline | Triclinic | P-1 | C—H⋯π hydrogen bonds, π–π stacking | Cyclic centrosymmetric dimers linked into chains |

| (E)-4-(2,6-dichlorostyryl)-2-methylquinoline | Monoclinic | P2₁/n | π–π stacking | Molecular stacks with intermolecular spacing of 3.8628 (2) Å |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound derivatives, providing highly accurate mass measurements that allow for the determination of elemental compositions. iucr.orgresearchgate.net The technique is routinely used to confirm the successful synthesis of new compounds by matching the experimentally observed mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass, often with sub-ppm accuracy. iucr.orgresearchgate.net This confirmation is a critical step in verifying the molecular constitution before further investigation. nih.gov While detailed fragmentation pathway analysis is less commonly reported, the data obtained from mass spectrometry is vital for confirming the outcomes of synthetic reactions and thus indirectly supports the elucidation of mechanistic pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within this compound molecules. mdpi.comthesciencein.org The FT-IR spectra of these compounds are characterized by specific absorption bands that correspond to the vibrational modes of their constituent parts.

Key characteristic vibrations include:

C=N stretching: Typically observed in the region of 1620-1630 cm⁻¹. nih.goviucr.org

C=C stretching: Vibrations from the vinyl group and the aromatic rings appear in the 1500-1600 cm⁻¹ range. nih.goviucr.org

=C–H out-of-plane bending: A strong band around 960 cm⁻¹ is characteristic of the trans-disubstituted alkene moiety, providing further evidence for the stereochemistry of the styryl linker. nih.goviucr.org

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds, with characteristic bands observed around 1640 cm⁻¹ and 1590 cm⁻¹. mdpi.com Both FT-IR and Raman analysis are powerful for monitoring chemical transformations, such as the formation of the quinoline ring from an amino chalcone (B49325) precursor, which is marked by the disappearance of N-H stretching bands. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Characterization (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy, is fundamental to understanding the electronic structure and photophysical properties of 2-styrylquinolines. mdpi.com The UV-Vis absorption spectra of these compounds typically exhibit intense bands corresponding to π-π* electronic transitions within the extended conjugated system. nih.gov For instance, copolymers containing styrylquinoline units show absorption bands around 330-370 nm, which are assigned to the π-π* transition of the styrylquinoline chromophore. mdpi.comnih.gov

The emission properties are highly dependent on the molecular structure, particularly the nature and position of substituents on both the quinoline and styryl rings. These modifications can tune the emission color across the visible spectrum, from blue to green or yellow-orange. mdpi.com This tunability is a key feature for their application in optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com

The absorption and emission spectra of this compound derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states by the solvent molecules. Changes in the position of the absorption and emission maxima with varying solvent polarity can provide information about the change in dipole moment upon electronic excitation. This sensitivity makes certain this compound derivatives potential candidates for use as fluorescent probes to characterize the local polarity of their microenvironment.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, the quantum yield of processes like photoisomerization can be significant. For example, the trans-cis photoisomerization quantum yield for neutral forms of hydroxylated 2-styrylquinolines is in the range of 0.2–0.5. researchgate.net This value can be influenced by factors such as protonation, which may introduce competitive de-excitation pathways and reduce the isomerization efficiency. researchgate.net The study of quantum yields and the corresponding radiative lifetimes of the excited states is crucial for evaluating the potential of these compounds in applications such as molecular switches, photosensitizers, and luminescent materials. mdpi.com

Photophysical and Optical Properties of 2 Styrylquinoline Derivatives

Detailed Analysis of Electronic Absorption and Emission Characteristics

The electronic absorption and emission characteristics of 2-styrylquinoline (B1231325) derivatives are primarily governed by their extended π-conjugated systems. These molecules typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, with absorption maxima often falling between 300 nm and 400 nm, attributed to π–π* electronic transitions mdpi.comresearching.cn. Upon excitation, they can emit fluorescence, typically in the blue to yellow-orange range, depending on their specific structure and the surrounding environment mdpi.comresearchgate.net.

Influence of Substituents on Absorption and Emission Maxima

The nature and position of substituents on both the quinoline (B57606) and styryl rings significantly influence the absorption and emission wavelengths of this compound derivatives mdpi.comresearchgate.net. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, generally lead to a bathochromic shift (red-shift) in both absorption and emission spectra, indicating a lowering of the energy gap between the ground and excited states mdpi.comresearchgate.netresearchgate.net. Conversely, electron-withdrawing groups can cause a hypsochromic shift (blue-shift) or a less pronounced red-shift depending on their position and strength. Lengthening the conjugation chain through structural modifications also tends to shift emission bands to longer wavelengths, transitioning from blue to green or yellow-orange fluorescence mdpi.com. For instance, the presence of methoxy substituents on the styryl or quinoline rings has been shown to enhance fluorescence properties and shift emission to longer wavelengths researching.cn.

Intramolecular Charge Transfer (ICT) Phenomena

Many this compound derivatives exhibit Intramolecular Charge Transfer (ICT) phenomena, particularly when electron-donating and electron-withdrawing groups are strategically placed within the molecule, creating a donor-π-acceptor (D-π-A) system mdpi.comrsc.org. The quinoline moiety itself acts as an electron-deficient heterocycle and can function as an acceptor mdpi.com. Upon photoexcitation, electron density can be transferred from the donor part to the acceptor part, leading to a significant change in the molecule's dipole moment and influencing its photophysical properties, such as fluorescence solvatochromism. Compounds showing strong ICT often display large Stokes shifts and fluorescence that is sensitive to solvent polarity rsc.orgresearchgate.net. For example, a styrylquinoline derivative with a nitro group on the styryl ring showed a significant emission band at 644 nm attributed to ICT rsc.org.

Photoisomerization Quantum Yields and Efficiency

2-Styrylquinolines are known photochromic compounds, capable of undergoing reversible trans-cis (or E-Z) photoisomerization upon irradiation with light researchgate.netrsc.org. This process is characterized by quantum yields, which represent the efficiency of the photoisomerization reaction.

Kinetic and Mechanistic Studies of Photoinduced Isomerization

The photoisomerization of 2-styrylquinolines typically proceeds via a diabatic mechanism, involving a perpendicular conformer in the excited state rsc.orgresearchgate.net. The quantum yields for trans-cis (φtc) and cis-trans (φct) photoisomerization can vary significantly. For neutral this compound, φtc is reported to be around 0.2-0.27, and φct is around 0.27-0.38 researchgate.net. Studies on related compounds like 1-(1-pyrenyl)-2-(2-quinolyl)ethylene (1P2QE) show φtc values of 0.23 and φct of 0.52 for the neutral form, and higher yields for the protonated form rsc.org. The introduction of substituents in the styryl moiety has been shown to increase the photoisomerization quantum yield mdpi.comresearchgate.net. For instance, electron-donor substituents can stabilize the intermediate zwitterionic perpendicular conformer, thereby increasing φtc researchgate.net.

Role of Protonation State in Photophysical Behavior

The protonation state of the quinoline nitrogen atom plays a crucial role in the photophysical and photochemical behavior of 2-styrylquinolines researchgate.netrsc.orgacs.org. Protonation leads to a red-shift in the absorption spectra and an increase in the molar absorption coefficient researchgate.net. More significantly, protonation often results in an enhancement of the photoisomerization quantum yields. For this compound, φtc can increase to 0.62-0.83 and φct to 0.36-0.67 in its protonated form researchgate.net. This increase suggests a potential contribution of an adiabatic route to photoisomerization in the protonated species, or a shift in the potential energy surface minima favoring isomerization researchgate.net. The presence of aza-heteroatoms, like in quinoline, can influence the excited-state properties and photoisomerization pathways compared to their carbocyclic analogues researchgate.netresearchgate.net.

Fluorescence Quenching Mechanisms and Sensor Applications

Fluorescence quenching, the reduction in fluorescence intensity, can occur through various mechanisms, including dynamic (collisional) quenching, static quenching, Förster resonance energy transfer (FRET), Dexter electron transfer, and photoinduced electron transfer edinst.comwikipedia.orgsemanticscholar.org. In dynamic quenching, collisions between the excited fluorophore and a quencher molecule lead to non-radiative decay edinst.comlibretexts.org. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher edinst.comlibretexts.org.

This compound derivatives can be designed to act as fluorescent sensors. Their fluorescence properties, particularly their sensitivity to environmental changes or the presence of specific analytes, can be exploited for detection and sensing applications. For example, some styrylquinoline derivatives have been investigated for their ability to stain intracellular components like nucleic acids or proteins, and as sensors for amyloid imaging in diseases like Alzheimer's researchgate.netnih.gov. The interaction of a styrylquinoline with aggregated amyloid-beta (Aβ) peptides, for instance, can lead to a hypsochromic shift in emission, allowing for detection nih.gov. Furthermore, the protonation-dependent photophysical behavior of styrylquinolines can be utilized for pH sensing researchgate.netacs.org. The quenching of their fluorescence by specific ions or molecules can also form the basis of sensor systems semanticscholar.org.

Data Tables

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound/Derivative | λabs (nm) | λem (nm) | Solvent | Fluorescence Quantum Yield (Φf) | Notes | Reference |

| This compound (neutral) | 338-340 | ~400-480 | Ethanol | Up to 0.74 | Luminescence in blue-green range | researching.cnresearchgate.net |

| This compound (protonated) | 380-381 | - | Acidic media | - | Red-shifted absorption | researchgate.net |

| 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene (neutral) | 340-460 (max 387) | - | - | - | φtc=0.23, φct=0.52 | rsc.org |

| 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene (protonated) | 390-560 | - | - | - | φtc=0.13, φct=0.83 | rsc.org |

| Styrylquinoline copolymer (COP1, -OCH₃ substituent) | ~370 | ~500 | - | - | Broader luminescence band | mdpi.com |

| Styrylquinoline copolymer (COP2) | ~330 | - | - | - | - | mdpi.com |

| Styrylquinoline copolymer (COP3) | ~350 | - | - | - | - | mdpi.com |

| 2-(3-nitrostyryl)quinoline | - | 644 | - | - | High emission due to ICT | rsc.org |

| 2-Styryl-8-hydroxyquinoline (3) | ~375 | 490 (bound to Aβ) / 528 (unbound) | Aqueous buffer | - | Hypsochromic shift upon binding | nih.gov |

Note: Not all studies provided all parameters. Some values are indicative or ranges.

Table 2: Photoisomerization Quantum Yields of this compound

| Compound/Derivative | Form | φtc | φct | Notes | Reference |

| This compound | Neutral | 0.2 - 0.27 | 0.27 - 0.38 | trans-cis and cis-trans photoisomerization | researchgate.net |

| This compound | Protonated | 0.62 - 0.83 | 0.36 - 0.67 | Increased yields upon protonation | researchgate.net |

| 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene | Neutral | 0.23 | 0.52 | Diabatic mechanism | rsc.org |

| 1-(1-Pyrenyl)-2-(2-quinolyl)ethylene | Protonated | 0.13 | 0.83 | Higher φct in protonated form | rsc.org |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies such as optical switching, frequency conversion, and data storage. This compound derivatives have demonstrated promising NLO characteristics, particularly in their ability to exhibit significant second and third harmonic generation.

Computational studies, employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in evaluating the NLO properties of styrylquinoline chromophores researchgate.netdntb.gov.uaresearchgate.netnih.gov. These investigations reveal that the introduction of specific substituents, such as nitro groups (NO₂), can significantly enhance these properties researchgate.netresearchgate.netnih.gov. For instance, the substitution of a hydrogen atom by a nitro group in this compound can lead to an increase in ionization potential and electronic affinity, along with a reduction in the fundamental electronic gap, contributing to improved NLO responses researchgate.netresearchgate.net.

Research has also explored the NLO properties of styrylquinoline-containing polymers in thin film form, often prepared via spin-coating. These films can exhibit strong second harmonic signal dependence on polarization configurations when oriented through techniques like corona poling, promoting second-order NLO activity researchgate.net. Studies indicate that these materials possess good optoelectronic properties, with high average electric field values, suggesting potential applications in piezoelectric and pyroelectric materials researchgate.net. Furthermore, the enhancement of linear and nonlinear optical properties through methods like potassium doping has been observed, making these doped monomers suitable for devices requiring robust NLO characteristics nih.gov.

Table 1: Nonlinear Optical Properties of this compound Derivatives (Illustrative Data from DFT Studies)

| Monomer/Derivative | Method | Key NLO Property Metric | Value (Units) | Reference |

| Virgin this compound (M1) | DFT | Average Electric Field | ~3.50 × 10⁹ Vm⁻¹ | researchgate.netresearchgate.net |

| 2-(3-nitrostyryl)quinoline (M2) | DFT | Average Electric Field | ~5.52 × 10⁹ Vm⁻¹ | researchgate.netresearchgate.net |

| M1 (Potassium Doped, M3) | DFT | Average Electric Field | ~7.01 × 10⁹ Vm⁻¹ | nih.gov |

| M2 (Potassium Doped, M5) | DFT | Average Electric Field | ~10.89 × 10⁹ Vm⁻¹ | nih.gov |

Note: Specific NLO coefficients (e.g., β or γ values) are often dependent on the precise molecular structure and experimental conditions and are not universally reported in a single comparable format across all studies. The "Average Electric Field" serves as an indicator of potential NLO response.

Energy Transfer Processes in this compound Conjugates (e.g., FRET)

This compound derivatives are also investigated for their involvement in energy transfer processes, most notably Förster Resonance Energy Transfer (FRET). FRET is a mechanism by which energy is transferred non-radiatively from an excited donor molecule to an acceptor molecule, typically over distances of 1-10 nm. This process is highly sensitive to the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between them.

Studies have focused on covalently linked dyads where this compound moieties are paired with other chromophores, such as 6-hydroxy-2-naphthoic acid (Np) researchgate.net. In these bichromophoric systems, FRET from the Np unit to the this compound (SQ) unit has been observed with efficiencies as high as 99.6% in the singlet excited state (S₁) researchgate.net. The efficiency of this energy transfer is influenced by the linker length and the relative electronic properties of the donor and acceptor.

These energy transfer phenomena are crucial for designing systems for energy harvesting, molecular devices, and artificial photosynthesis researchgate.net. The ability of this compound units to act as either energy donors or acceptors within conjugated systems further highlights their utility in constructing complex photophysical architectures researchgate.net. The photoisomerization behavior of the this compound unit can also be modulated by the presence of other linked chromophores, demonstrating an interplay between different photophysical processes researchgate.net.

Table 2: Förster Resonance Energy Transfer (FRET) in this compound Dyads

| Dyad System (Donor-Acceptor) | Linker Type | Observed FRET Efficiency | Donor-Acceptor Pair | Notes | Reference |

| SnN Dyads (n=3,5,9) | Dioxypolymethylene | Up to 99.6% | 6-hydroxy-2-naphthoic acid (Np) to this compound (SQ) | Energy transfer from Np to SQ in S₁ state. | researchgate.net |

| Styrylquinoline-merocyanine | Not specified | Energy transfer switching | This compound | Investigated for energy transfer switching. | acs.org |

Compound Name Table:

| Common Name | IUPAC Name / Description |

| This compound (SQ) | 2-[(E)-2-phenylethenyl]quinoline |

| 2-(3-nitrostyryl)quinoline | 2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline |

| 6-hydroxy-2-naphthoic acid (Np) | A naphthoic acid derivative |

| SnN Dyads | Covalently linked dyads of SQ and Np with varying linker lengths (n=3,5,9) |

| 4-styrylquinoline | 4-[(E)-2-phenylethenyl]quinoline |

Computational and Theoretical Investigations of 2 Styrylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure and chemical reactivity of molecules like 2-styrylquinoline (B1231325) researchgate.netscirp.orgmdpi.comekb.eg. DFT calculations allow for the determination of fundamental molecular properties, including ground-state energies, electron distribution, and molecular orbital compositions. These calculations are crucial for understanding how a molecule will behave chemically and how it might interact with other species.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

A key aspect of DFT investigations is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scirp.orgekb.eg. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEHOMO-LUMO), is a critical indicator of a molecule's electronic properties, stability, and reactivity researchgate.netscirp.orgekb.eg. A smaller energy gap generally suggests a more reactive molecule with a greater tendency for electron charge transfer, leading to higher polarizability researchgate.netscirp.org. For this compound, studies have calculated these energy gaps to assess its electronic behavior and potential for chemical transformations researchgate.netresearchgate.net. For instance, in a study comparing this compound (M01) with its nitro-substituted derivative (M02), the energy gap decreased from 3.94 eV for M01 to 3.56 eV for M02, indicating that M02 is more reactive and potentially a better semiconductor researchgate.netresearchgate.net.

Table 1: Representative HOMO-LUMO Gap Data for this compound Derivatives

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| This compound (M01) | -6.2967 | 1.8096 | 4.4871 | DFT (B3LYP/6-31G(d,p)) | irjweb.comprimescholars.com |

| 2-(3-nitrostyryl)quinoline (M02) | -6.39 | -2.75 | 3.64 | DFT (B3LYP/6-311++G(d,p)) | researchgate.netresearchgate.net |

| This compound (M01) | -6.646 | -1.816 | 4.83 | DFT (B3LYP/6-31+G(d,p)) | scirp.org |

Note: Values are representative and may vary based on specific computational parameters and basis sets used in different studies.

Prediction of Spectroscopic Parameters (UV-Vis, IR, Raman)

DFT calculations, particularly time-dependent DFT (TD-DFT), are instrumental in predicting spectroscopic properties such as UV-Visible absorption spectra, Infrared (IR) spectra, and Raman spectra researchgate.netresearchgate.netprimescholars.comripublication.comscielo.org.za. These predicted spectra can be compared with experimental data to validate the computational model and to gain deeper insights into molecular structure and vibrational modes. For this compound, studies have calculated the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which are typically found in the ultraviolet region researchgate.netresearchgate.net. For the parent this compound (M01), the calculated λmax is around 334.80 nm researchgate.netresearchgate.net. The analysis of IR and Raman spectra helps in assigning specific vibrational bands to functional groups and bond stretching/bending modes, such as C-H stretching in the phenyl ring and C=C stretching in the quinoline (B57606) ring researchgate.netresearchgate.netprimescholars.comripublication.com.

Table 2: Predicted Spectroscopic Parameters for this compound

| Molecule | Technique | Predicted Parameter | Value | Computational Method | Reference |

| This compound (M01) | UV-Vis | λmax | 334.80 nm | TD-DFT | researchgate.netresearchgate.net |

| This compound (M01) | UV-Vis | λmax | 338-340 nm | Experimental (in ethanol) | researchgate.net |

| This compound (M01) | IR/Raman | C-H stretch | 100-3200 cm⁻¹ | DFT | researchgate.netresearchgate.netripublication.com |

| This compound (M01) | IR/Raman | C=C stretch | 100-3200 cm⁻¹ | DFT | researchgate.netresearchgate.netripublication.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the temporal evolution of molecular systems, providing insights into conformational changes, stability, and intermolecular interactions mdpi.comgithub.ionih.govwikipedia.org. By simulating the movement of atoms and molecules over time based on classical physics principles, MD can reveal how this compound might adopt different conformations or interact with its environment, including solvent molecules or biological macromolecules mdpi.comgithub.ionih.gov. These simulations help in understanding the dynamic behavior of the molecule, which is crucial for predicting its behavior in complex biological or material systems mdpi.comgithub.iowikipedia.orgrsc.org. For instance, MD simulations can assess the stability of protein-ligand complexes involving this compound derivatives, as demonstrated in studies evaluating their potential as anticancer agents aaup.edu. These simulations track parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to gauge the stability of the molecular complex over simulation periods, which can range from nanoseconds to microseconds mdpi.comaaup.edu.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR modeling establish mathematical relationships between a molecule's structural features and its biological activity or physical properties, respectively acs.orgresearchgate.netnih.govresearchgate.net. These methods are vital for drug discovery and materials design, allowing researchers to predict the activity of new compounds based on their structures. Studies have applied QSAR techniques to this compound derivatives to understand the structural requirements for their biological activities, such as anticancer effects or inhibition of specific enzymes researchgate.netresearchgate.net. For example, 2D-QSAR models have been developed for this compound derivatives targeting p53 protein inhibition or HIV-1 integrase, utilizing various statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) researchgate.netresearchgate.net. These models identify key molecular descriptors that correlate with biological activity, guiding the design of more potent and selective compounds acs.orgresearchgate.netresearchgate.net.

Table 3: Key QSAR Descriptors and Model Performance for this compound Derivatives

| QSAR Study Focus | Model Type | Key Descriptors Identified | Performance Metrics (Example) | Reference |

| Anticancer (p53 inhibition) | 2D-QSAR | Topological, Physicochemical, Geometrical, Constitutional | R² = 0.90, R²ANN = 0.89 | researchgate.net |

| HIV-1 Integrase Inhibition | 2D-QSAR | Six essential molecular descriptors | Rpred² = 0.814, QLOO² = 0.713 (MLR) | researchgate.net |

| Anticancer (EGFR kinase inhibition) | QSAR | Not explicitly detailed in snippet | IC50 values reported | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other, thereby estimating the binding affinity aaup.eduresearchgate.netnih.govmdpi.com. For this compound and its derivatives, molecular docking studies have been employed to investigate their interactions with various biological targets, such as the p53 protein or the Epidermal Growth Factor Receptor (EGFR) kinase, to understand their mechanisms of action in anticancer therapies aaup.eduresearchgate.netnih.govmdpi.com. These studies help identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, contributing to the ligand's binding stability and efficacy aaup.eduresearchgate.netnih.gov. For instance, docking studies on this compound derivatives against the p53 HCT116++ protein (PDB ID: 2GEQ) identified HIS 176, SER A180, PRO A188, and ARG A178 as crucial active sites aaup.eduresearchgate.net. Similarly, docking of styrylquinoline compounds into the EGFR kinase active site revealed strong binding interactions, with compound 4b showing significant hydrophobic interactions with residues like Val702, Leu694, and Leu820 nih.gov.

Prediction of Thermodynamic Stability and Chemical Reactivity

Computational and theoretical investigations play a crucial role in understanding the intrinsic properties of this compound, particularly its thermodynamic stability and chemical reactivity. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational methodologies employed to elucidate these aspects researchgate.netresearchgate.netnih.govdntb.gov.ua. These studies provide insights into molecular behavior by calculating various chemical descriptors and electronic properties.

Thermodynamic Stability: The thermodynamic stability of this compound and its derivatives is often assessed through the analysis of potential energy surfaces and the absence of imaginary frequencies in vibrational spectra, which indicate stable minima researchgate.net. Furthermore, molecular dynamics (MD) simulations have been utilized to evaluate the thermodynamic stability of complexes formed by this compound derivatives. For instance, MD simulations lasting 40 to 100 nanoseconds have demonstrated high structural stability for certain complexes, suggesting favorable thermodynamic profiles under simulated conditions researchgate.netaaup.edu. While direct thermodynamic parameters like formation energies are often calculated in DFT studies, specific numerical values for the parent this compound's thermodynamic stability are less frequently reported in isolation, with focus often placed on relative stability changes upon substitution or complexation researchgate.netdntb.gov.ua.

Chemical Reactivity: The chemical reactivity of this compound is primarily investigated through Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies researchgate.netresearchgate.netresearchgate.netbohrium.com. The HOMO-LUMO energy gap is a key indicator of a molecule's reactivity; a smaller gap generally signifies higher reactivity and a greater tendency to participate in chemical reactions researchgate.netresearchgate.netbohrium.com.

Studies have shown that modifications to the this compound structure can significantly alter its reactivity. For example, the introduction of a nitro group (NO₂) onto the styryl moiety, creating 2-(3-nitrostyryl)quinoline, has been computationally shown to decrease both the reactivity and the stability of the parent compound researchgate.netresearchgate.net. This effect is attributed to changes in electron distribution and orbital energies. The fundamental gap, closely related to the HOMO-LUMO gap, is also used to describe reactivity, with smaller gaps indicating enhanced reactivity researchgate.net.

Key Computational Findings on Reactivity and Stability:

| Property/Modification | Computational Method(s) | Key Finding | Reference(s) |

| Virgin this compound (M01) | DFT, TD-DFT | HOMO-LUMO gap: 3.94 eV; considered a semiconductor researchgate.net. Fundamental gap: 6.744 eV (using B3PW91) researchgate.net. Stable monomer researchgate.net. | researchgate.netresearchgate.net |

| 2-(3-nitrostyryl)quinoline (M02) | DFT, TD-DFT | HOMO-LUMO gap: 3.56 eV (decreased from M01); considered a semiconductor researchgate.net. Fundamental gap: 6.332 eV (using B3PW91) researchgate.net. | researchgate.netresearchgate.net |

| Impact of Nitro Group Substitution | DFT | Decreases reactivity and stability compared to virgin this compound researchgate.netresearchgate.net. | researchgate.netresearchgate.net |

| Complex Stability (e.g., with protein 2GEQ) | Molecular Dynamics (MD) | Certain complexes exhibit high structural stability over 40-100 ns simulation periods researchgate.netaaup.edu. | researchgate.netaaup.edu |

| Reactivity Descriptor (Fundamental Gap) | DFT | Smaller fundamental gap correlates with increased reactivity researchgate.net. | researchgate.net |

| Vibrational Analysis (IR/Raman) | DFT | Absence of imaginary frequencies indicates stable minima on potential energy surfaces researchgate.net. | researchgate.net |

These computational insights are vital for predicting how this compound and its derivatives will behave in various chemical environments and for designing new compounds with tailored stability and reactivity profiles for specific applications.

Compound List:

this compound

2-(3-nitrostyryl)quinoline

Biological Activities and Mechanistic Studies in Vitro and Pre Clinical Focus

Antiprotozoal and Antimalarial Activity

2-Styrylquinolines have emerged as promising agents against protozoan parasites and malaria.

Antiprotozoal Activity: Derivatives of 2-styrylquinoline (B1231325) have demonstrated antileishmanial activity, particularly against Leishmania donovani mdpi.comrsc.orgnih.gov. Some compounds exhibited potent activity with IC50 values ranging from 0.2 ± 0.0 µM to 35.1 ± 4.6 µM against L. donovani promastigotes mdpi.com. The antileishmanial mechanism appears to involve a reduction in mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) generation and disruption of the parasite's bioenergetic metabolism, ultimately triggering apoptosis-like processes mdpi.com. The presence of the 2-styryl group was found to be crucial for this activity, as its removal resulted in a significant loss of efficacy mdpi.com.

Antimalarial Activity: In the realm of antimalarial research, styrylquinolines have shown significant promise. Studies have identified potent, low nanomolar antimalarial compounds effective against the chloroquine-resistant Plasmodium falciparum Dd2 strain google.comresearchgate.net. These compounds are characterized by their ability to kill asexual blood-stage parasites during the trophozoite phase and some also demonstrate transmission-blocking potential google.comresearchgate.net.

Table 2: Antiprotozoal and Antimalarial Activity of Selected this compound Derivatives

| Compound ID/Description | Target Organism | Activity Metric | Value | Reference |

| Various 2-styrylquinolines | Leishmania donovani promastigotes | IC50 | 0.2–35.1 µM | mdpi.com |

| Various 2-styrylquinolines | Plasmodium falciparum Dd2 strain | IC50 | Low nanomolar range | google.comresearchgate.net |

| Compounds 3a-h | Trypanosoma cruzi Talahuen strain | EC50 | 4.6–36.6 μg/mL (14.4–91 μM) | researchgate.netnih.gov |

Anticancer Activity in Cell Line Models (in vitro cytotoxicity, growth inhibition)

This compound derivatives have garnered significant attention for their potent in vitro anticancer activities, demonstrating cytotoxicity and growth inhibition across various human cancer cell lines.

Several 4,6-disubstituted this compound derivatives showed high antitumour activity against human hepatocellular carcinoma (HepG2) and human colorectal carcinoma (HCT116) cell lines. Compounds 3a, 4a, and 4b exhibited IC50 values in the range of 7.7–14.2 µg/mL, while compound 3b displayed IC50 values of 17.2 µg/mL and 14.8 µg/mL against HepG2 and HCT116, respectively nih.govsemanticscholar.org. Compound 8a also demonstrated notable activity, with IC50 values of 26.2 µg/mL against HepG2 and 16.0 µg/mL against HCT116 nih.govsemanticscholar.org.

A series of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives displayed even greater potency. Compounds 3h, 3k, and 3t achieved IC50 values of 1.53, 1.38, and 2.36 μM against the A549 lung cancer cell line, and 1.50, 0.77, and 0.97 μM against the HT29 colorectal cancer cell line, respectively, outperforming the reference drug cisplatin (B142131) rsc.org.

Further investigations highlighted compound 14i, which showed potent activity against the LNCaP (prostate cancer) and PC3 (prostate cancer) cell lines with IC50 values of 0.35 μM and 0.14 μM, respectively acs.org. In studies involving HeLa (cervical carcinoma) cells, compounds from the SA series (S1A–S3A) exhibited IC50 values between 2.52–4.69 μM, with S3A being the most potent at 2.52 μM. The SB series (S1B–S3B) showed slightly lower potency, with IC50 values ranging from 2.897–10.370 μM acs.org. Compound 3e demonstrated significant anticancer activity against HT29 cells, resulting in a 72.9% cell death rate at 100 µM and an IC50 of 58.84 µM researchgate.net.

Structure-activity relationship (SAR) studies have indicated that substituents on both the quinoline (B57606) and styryl moieties play a crucial role in determining cytotoxicity acs.org. For example, the presence of a hydroxyl group at the eighth position of the quinoline ring generally enhanced cytotoxicity compared to a nitro group acs.org. The activity of some styrylquinoline compounds may be associated with their DNA intercalating ability researchgate.netplos.org.

Mechanistic studies suggest that the anticancer effects of certain 2-styrylquinolines are mediated through the induction of apoptosis, often via the mitochondrial pathway, and can occur independently of the p53 tumor suppressor gene researchgate.netplos.org. Cellular localization tests and caspase activity assays support this mechanism researchgate.netplos.org. For instance, compound 3a has been shown to induce apoptosis, evidenced by increased levels of caspase 3, without a significant ROS production mdpi.com. Compound 14i was observed to induce cell cycle arrest at the S phase, which subsequently triggered late apoptosis in cancer cells acs.org.

The intrinsic apoptotic pathway, often triggered by cellular stress, involves the mitochondria. This pathway is characterized by the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. Once in the cytoplasm, cytochrome c binds with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then triggers the activation of executioner caspases, primarily caspase-3, leading to the dismantling of cellular components and programmed cell death scielo.org.armdpi.comabcam.cn. Caspase-2 has also been implicated in engaging the mitochondrial apoptotic pathway, potentially through mechanisms independent of its enzymatic activity nih.gov.

Anti-Inflammatory Mechanisms via Enzyme Modulation

The anti-inflammatory properties of this compound derivatives are often linked to their ability to modulate key enzymes involved in inflammatory pathways. Cyclooxygenases (COX) and lipoxygenases (LOX) are critical enzymes in the metabolism of arachidonic acid, producing pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Studies have indicated that certain this compound derivatives can inhibit both COX-1 and COX-2 enzymes researchgate.netnih.gov. Specifically, compound (4k) demonstrated high percentage inhibition against COX-II researchgate.netdntb.gov.ua. Furthermore, some derivatives have been shown to inhibit 5-LOX activity and reduce leukotriene B4 (LTB4) production, suggesting a dual inhibitory role in the COX and 5-LOX pathways nih.gov. Compounds with structural moieties like 3',4'-catechol and 4'-phenol substitutions on the B-ring have shown enhanced anti-inflammatory effects, potentially offering a broader spectrum of action than traditional NSAIDs by also targeting 5-LOX product-mediated inflammatory reactions nih.gov.

Neuroprotective Potential in Cellular Models (e.g., Alzheimer's Disease Related Studies)

The quinoline scaffold, including its styryl derivatives, has shown promise in addressing neurodegenerative disorders, particularly Alzheimer's disease (AD) researchgate.netresearchgate.netnih.govacs.orgnih.gov. Research in cellular models aims to understand how these compounds can protect neurons from the toxic insults associated with these conditions.

Studies utilizing SH-SY5Y cells, a common neuronal cell line, have shown that certain quinoline-based metal chelators, which share structural similarities with styrylquinolines, can exert significant neuroprotection against amyloid-beta (Aβ) peptide and hydrogen peroxide (H2O2)-induced toxicities researchgate.net. These compounds may act by chelating metal ions, thereby reducing metal-catalyzed production of reactive oxygen species (ROS), which are implicated in neuroinflammation and protein aggregation researchgate.net.

One specific compound, (E)-6-Methyl-4′-amino-2-styrylquinoline, has demonstrated the ability to inhibit Aβ self-aggregation in vitro and prion replication in a cellular context nih.gov. This compound also exhibits fluorescent properties and can interact with both Aβ and prion fibrils, suggesting potential for diagnostic and therapeutic applications in protein misfolding diseases nih.gov. While direct studies on this compound's specific mechanisms in AD cellular models are emerging, the broader quinoline class's ability to modulate neurotransmitter systems and reduce oxidative stress points to a promising avenue for neuroprotection researchgate.net.

Enzyme Inhibitory Kinetics and Mechanistic Pathways

Understanding the precise way this compound derivatives interact with enzymes is crucial for drug development. Kinetic studies help elucidate these mechanisms, often involving parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Molecular docking studies have provided insights into the binding modes of styrylquinoline derivatives within enzyme active sites. For instance, the styryl group in this compound may occupy hydrophobic subsites, while polar groups engage in hydrogen bonding with target residues . The precise kinetic parameters (e.g., Ki values) for this compound's interactions with specific enzymes like COX or LOX are still areas of active research, but studies on related compounds offer a foundation. For example, in the context of 12R-lipoxygenase (12R-LOX), compounds like 4a and 7b showed concentration-dependent inhibition with IC50 values of 12.48 ± 2.06 μM and 28.25 ± 1.63 μM, respectively, and demonstrated selectivity over other LOX isoforms nih.gov.

In the realm of enzyme inhibition, competitive inhibition is a common mechanism where an inhibitor competes with the substrate for the enzyme's active site libretexts.orgrose-hulman.edu. In competitive inhibition, the apparent Km (Michaelis constant) increases, while the Vmax (maximum reaction velocity) remains unchanged. This can be determined through kinetic analyses, often visualized using Lineweaver-Burk plots libretexts.orgunil.ch. While specific kinetic data for this compound on common inflammatory enzymes are still being detailed, the general principles of enzyme kinetics and inhibition provide a framework for understanding its mode of action. For example, in studies evaluating related compounds, specific structural features like hydroxyl or electron-withdrawing groups on the styryl ring can influence binding affinity and inhibitory potency acs.org.

Compound List

this compound

4-Styrylquinoline

E-2-styrylquinoline

4-Carboxyquinoline